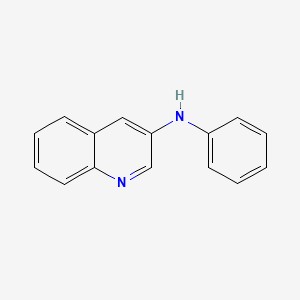

N-phenylquinolin-3-amine

カタログ番号 B3013186

CAS番号:

108618-27-5

分子量: 220.275

InChIキー: RJAKKBANTMOIKE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

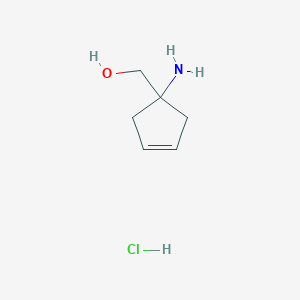

N-phenylquinolin-3-amine is a compound with the CAS Number: 108618-27-5 . It has a molecular weight of 220.27 . The IUPAC name for this compound is N-phenyl-N-(3-quinolinyl)amine .

Synthesis Analysis

The synthesis of quinoline and its derivatives, which includes N-phenylquinolin-3-amine, has been a subject of research. Various methods have been reported in the literature, including the use of α,β-unsaturated aldehydes . The review highlights the advances in this area over the past 15 years .Molecular Structure Analysis

The InChI code for N-phenylquinolin-3-amine is 1S/C15H12N2/c1-2-7-13(8-3-1)17-14-10-12-6-4-5-9-15(12)16-11-14/h1-11,17H . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

Quinoline, a core structure in N-phenylquinolin-3-amine, has been used in various transformations due to the presence of the double ring structure and a heteroatom (N) in its molecules . Examples include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis

N-phenylquinolin-3-amine is a powder with a melting point of 118-123 . The storage temperature is room temperature .科学的研究の応用

- N-phenylquinolin-3-amine belongs to the quinoline family, which plays a crucial role in medicinal chemistry. Researchers explore its potential as a scaffold for designing novel drugs. By modifying its structure, they can create derivatives with improved pharmacological properties, such as enhanced bioavailability, selectivity, and reduced toxicity. Investigating its interactions with biological targets (e.g., enzymes, receptors) can lead to the development of new therapeutic agents .

- Quinoline derivatives exhibit promising anticancer activity. N-phenylquinolin-3-amine may inhibit cancer cell growth by interfering with DNA replication, cell cycle progression, or signaling pathways. Researchers investigate its cytotoxic effects and explore its potential as a lead compound for developing targeted therapies against various cancers .

- Quinoline-based compounds often possess antimicrobial properties. N-phenylquinolin-3-amine could be evaluated for its antibacterial, antifungal, and antiviral activities. Researchers study its mechanism of action and assess its efficacy against drug-resistant pathogens .

- Quinoline derivatives are known for their fluorescence properties. N-phenylquinolin-3-amine may serve as a fluorescent probe in biological imaging, sensor development, or materials science. Its emission characteristics can be tuned by modifying the substituents, making it useful for detecting specific analytes or monitoring cellular processes .

- Quinoline-based compounds find applications in OLEDs due to their electron-transporting properties. N-phenylquinolin-3-amine could serve as a component in emissive layers, contributing to efficient light emission and color stability. Researchers optimize its structure to enhance device performance .

- Quinoline derivatives readily form complexes with transition metal ions. N-phenylquinolin-3-amine can act as a ligand, coordinating to metals like copper, nickel, or palladium. These complexes may exhibit interesting magnetic, catalytic, or luminescent properties. Researchers explore their potential in materials science and catalysis .

Medicinal Chemistry and Drug Development

Anticancer Agents

Antimicrobial Properties

Photophysical Applications

Organic Light-Emitting Diodes (OLEDs)

Coordination Chemistry and Metal Complexes

Safety and Hazards

特性

IUPAC Name |

N-phenylquinolin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-14-10-12-6-4-5-9-15(12)16-11-14/h1-11,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAKKBANTMOIKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenylquinolin-3-amine | |

Synthesis routes and methods

Procedure details

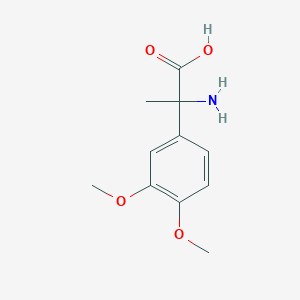

To a solution of quinoline-3-carbaldehyde 11 (79 mg, 0.5 mmol) in MeOH (5 mL) was added aniline (0.05 mL, 0.55 mmol) and ZnCl2 (136 mg, 2.0 mmol) and the reaction was stirred at room temperature for 15 min. Then NaCNBH3 (62.8 mg, 2.0 mmol) was added and to the reaction was stirred overnight at room temperature. The solvent was removed by rotary evaporation and the residue suspended in EtOAc. The organic layers were combined and washed with NaHCO3, water, and brine and then dried over MgSO. Concentration in vacuo gave the crude product, which was used in the next step without further purification. 1H NMR (CDCl3): 9.05 (s, 1H), 8.23 (d, J=7.6 Hz, 2H), 7.77 (d, J=8.0 Hz, 1H), 7.71-7.66 (m, 1H), 7.54-7.51 (m, 1H), 7.21-7.16 (m, 2H), 6.76-6.72 (m, 1H), 6.68-6.60 (m, 2H), 4.54 (s, 2H), 4.16 (s, br, 1H).

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[4-[2-[4-(2-chloropropanoyl)piperazin-1-yl]-2-oxoethyl]phenyl]carbamate](/img/structure/B3013106.png)

![3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3013108.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)

methanone](/img/structure/B3013112.png)

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3013115.png)

![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3013117.png)

![Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B3013122.png)

![N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B3013125.png)